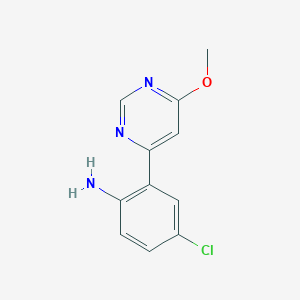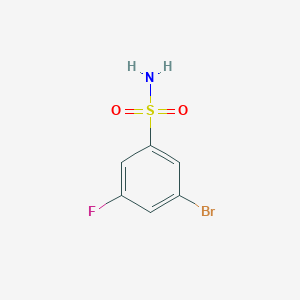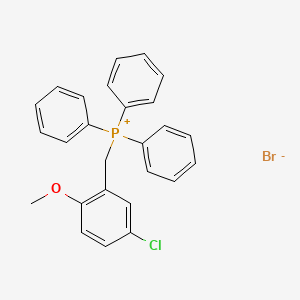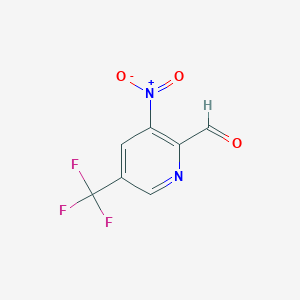
3-Nitro-5-(trifluoromethyl)picolinaldehyde
Descripción general
Descripción
3-Nitro-5-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H3F3N2O3 . It has a molecular weight of 220.11 .
Molecular Structure Analysis
The molecular structure of 3-Nitro-5-(trifluoromethyl)picolinaldehyde consists of 7 carbon atoms, 3 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 3 oxygen atoms .Aplicaciones Científicas De Investigación
Analytical Reagent Applications
3-Nitro-5-(trifluoromethyl)picolinaldehyde and its derivatives have been studied for their potential use as analytical reagents. Otomo and Kodama (1973) explored picolinaldehyde derivatives, including those with nitro groups, for their applicability in analytical chemistry, particularly focusing on their acid dissociation constants and reactions with metal ions (Otomo & Kodama, 1973).
Coordination Chemistry
Studies have also examined the coordination and sensitization ability of picolinaldehyde derivatives with lanthanide ions. Bettencourt-Dias et al. (2012) synthesized new ligands based on picoline, bipyridine, and terpyridine containing nitro moieties and characterized their coordination with europium(III) and terbium(III) ions, revealing unusual nitro-coordination (Bettencourt-Dias et al., 2012).
Spectrophotometric Determination
Picolinaldehyde derivatives have been utilized for the spectrophotometric determination of various metals. Ariza, Pavón, and Pino (1976) described the use of picolinaldehyde 4-phenyl-3-thiosemicarbazone for the selective determination of cobalt in the presence of iron, applied to steel analysis (Ariza, Pavón, & Pino, 1976).
Antitumor Activity
Liu, Lin, and Sartorelli (1992) focused on the synthesis and evaluation of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, including 3-nitro-5-(trifluoromethyl)picolinaldehyde derivatives, for antineoplastic activity in mice bearing leukemia (Liu, Lin, & Sartorelli, 1992).
Catalysis in Chemical Reactions
The compound's derivatives have been used in catalytic processes. Gao et al. (2013) achieved a highly enantioselective Friedel-Crafts alkylation reaction using a nickel catalyst, involving β-CF(3)-β-disubstituted nitroalkenes, which included derivatives of 3-nitro-5-(trifluoromethyl)picolinaldehyde (Gao et al., 2013).
Luminescence Studies
Research into the luminescent properties of picolinaldehyde derivatives has also been conducted. Xu et al. (2016) synthesized iridium(III) complexes with a derivative of 2-phenylpyridine, investigating their photoluminescence properties, which included 5-nitro-2-(3′,5′-di(trifluoromethyl)phenyl)pyridine (Xu et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
3-nitro-5-(trifluoromethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O3/c8-7(9,10)4-1-6(12(14)15)5(3-13)11-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAIWPHTVTXENL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1409040.png)
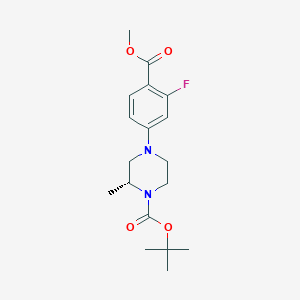

![tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide](/img/structure/B1409046.png)

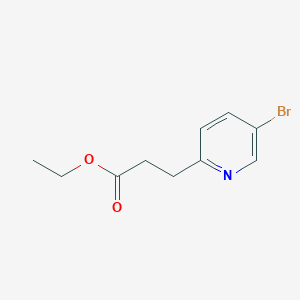
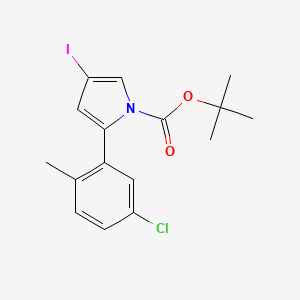
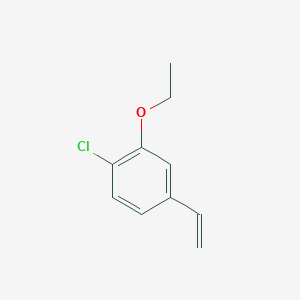
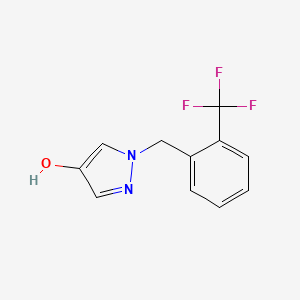
![Methyl 2-thien-2-ylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409056.png)
